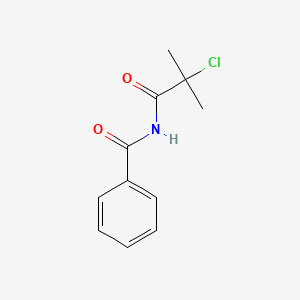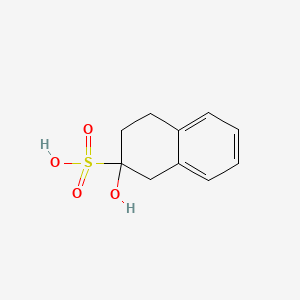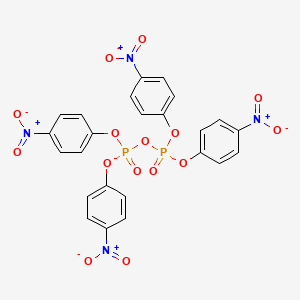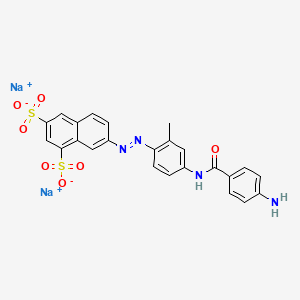
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. This compound is characterized by its naphthalene backbone, which is substituted with sulfonic acid groups and an azo linkage, making it a valuable component in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl amine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: For sulfonation and neutralization, continuous flow systems are employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Products with substituted functional groups replacing the sulfonic acid groups.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of dyes for textiles, paper, and leather industries.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Amino-1,3,6-naphthalenetrisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of both azo and sulfonic acid groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility and vibrant coloration, making it particularly valuable in dye synthesis and other industrial applications.
Propiedades
Número CAS |
6330-82-1 |
|---|---|
Fórmula molecular |
C24H18N4Na2O7S2 |
Peso molecular |
584.5 g/mol |
Nombre IUPAC |
disodium;7-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-14-10-18(26-24(29)15-2-5-17(25)6-3-15)8-9-22(14)28-27-19-7-4-16-11-20(36(30,31)32)13-23(21(16)12-19)37(33,34)35;;/h2-13H,25H2,1H3,(H,26,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
NRADSJPKTBQUOF-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



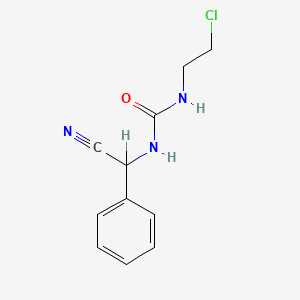
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

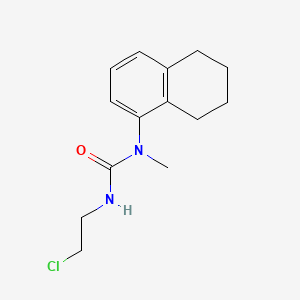

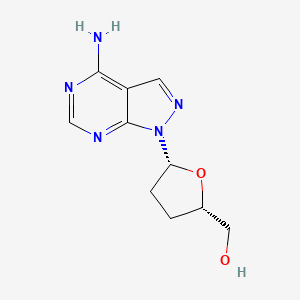
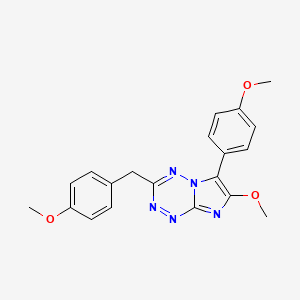

![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
